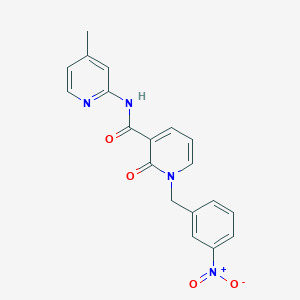
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Descripción
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 4-methylpyridin-2-yl carboxamide moiety at position 2.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13-7-8-20-17(10-13)21-18(24)16-6-3-9-22(19(16)25)12-14-4-2-5-15(11-14)23(26)27/h2-11H,12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHIAZEECHMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with a molecular weight of 364.4 g/mol and a molecular formula of CHNO, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the methylpyridine and nitrobenzyl groups contributes to its biological profile. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 899741-63-0 |
1. Antioxidant Activity
Research indicates that compounds with dihydropyridine structures often exhibit antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies.
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. Compounds that inhibit MAO-B are of interest for treating neurodegenerative diseases such as Parkinson's disease due to their role in increasing dopamine levels in the brain .
3. Anti-cancer Properties
The compound has shown promise in preclinical studies as an anti-cancer agent. For instance, analogs have demonstrated significant tumor stasis in xenograft models, indicating that they may inhibit tumor growth through mechanisms involving kinase inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- MAO-B Inhibition : Compounds with similar structures have been identified as weak substrates for MAO-A but good substrates for MAO-B, which is crucial for their neuroprotective effects .
- Kinase Inhibition : The compound's structural features allow it to act as a selective inhibitor of certain kinases involved in cancer progression, leading to reduced proliferation of cancer cells .
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on dopaminergic neurons in vitro. Results indicated that these compounds could significantly reduce neuronal death induced by oxidative stress, supporting their potential use in treating neurodegenerative disorders.
Study 2: Antitumor Activity
In a preclinical model using human gastric carcinoma cells, analogs of this compound were administered orally, resulting in complete tumor stasis. This effect was attributed to the compounds' ability to inhibit specific signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
The compound shares a common 2-oxo-1,2-dihydropyridine-3-carboxamide backbone with several derivatives. Key structural variations among analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrobenzyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with methyl (7c) or trifluoromethyl () groups. This could influence solubility, stability, or receptor-binding affinity.
- Heterocyclic Carboxamide Moieties: The 4-methylpyridin-2-yl group in the target contrasts with benzoxazole (7c) or benzothiazole () rings in analogs. These heterocycles may alter π-π stacking interactions or hydrogen-bonding capacity in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


